N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide

medicinal chemistry physicochemical profiling structure-activity relationship

N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide (CAS 1010891-90-3, CID is a synthetic purine–β-alaninamide conjugate with molecular formula C10H14N6O2 and molecular weight 250.26 g/mol. The compound features a 9H-purine core linked at the 6‑position via a secondary amine to a β‑alanine backbone, which is further amidated with 2‑hydroxyethylamine.

Molecular Formula C10H14N6O2
Molecular Weight 250.26 g/mol
Cat. No. B10990190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide
Molecular FormulaC10H14N6O2
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)NCCC(=O)NCCO
InChIInChI=1S/C10H14N6O2/c17-4-3-11-7(18)1-2-12-9-8-10(14-5-13-8)16-6-15-9/h5-6,17H,1-4H2,(H,11,18)(H2,12,13,14,15,16)
InChIKeyCUMHMQFVNFZPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide: Structural Identity and Baseline Characterization for Research Procurement


N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide (CAS 1010891-90-3, CID 42507032) is a synthetic purine–β-alaninamide conjugate with molecular formula C10H14N6O2 and molecular weight 250.26 g/mol [1]. The compound features a 9H-purine core linked at the 6‑position via a secondary amine to a β‑alanine backbone, which is further amidated with 2‑hydroxyethylamine . Its computed XLogP of ‑0.5 and hydrogen‑bond donor count of 4 distinguish it from more lipophilic purine derivatives and from classic purine nucleoside analogs [1]. This physicochemical profile is relevant for solubility and permeability considerations in biochemical and cellular assay design.

Why Generic Purine Analogs Cannot Substitute for N-(2-Hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide in Targeted Research


Although multiple purine‑6‑yl‑β‑alaninamides and related purine analogs are commercially catalogued, they are not functionally interchangeable. The N‑(2‑hydroxyethyl) amide substituent on the β‑alanine scaffold alters both the hydrogen‑bonding capacity and the conformational flexibility relative to close analogs such as N‑isopropyl‑N~3~‑7H‑purin‑6‑yl‑β‑alaninamide or N‑[2‑(dimethylamino)ethyl]‑N~3~‑9H‑purin‑6‑yl‑β‑alaninamide . Unlike purine nucleoside antimetabolites (e.g., N⁶‑(2‑hydroxyethyl)adenosine), this compound lacks a ribose moiety and therefore does not rely on nucleoside transporters or intracellular phosphorylation for activity—a mechanistic distinction that can alter target engagement and resistance profiles . These structural features create a unique interaction space that generic substitution cannot replicate without risking altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation of N-(2-Hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide: Head-to-Head and Cross-Study Comparator Data


Increased Hydrogen-Bond Donor Count Relative to N-Isopropyl and N-[2-(Dimethylamino)ethyl] Analogs

The target compound possesses four hydrogen‑bond donors (HBD), compared with three HBD for N‑isopropyl‑N~3~‑7H‑purin‑6‑yl‑β‑alaninamide and three HBD for N‑[2‑(dimethylamino)ethyl]‑N~3~‑9H‑purin‑6‑yl‑β‑alaninamide . The additional donor originates from the terminal hydroxyl group and increases the compound's capacity for directed hydrogen‑bond interactions with biological targets.

medicinal chemistry physicochemical profiling structure-activity relationship

Lower Calculated Lipophilicity (XLogP) Compared to N-Isopropyl Analog

The target compound has an experimentally consistent calculated XLogP of ‑0.5 [1]. By contrast, the N‑isopropyl analog (C11H16N6O, MW 248.29) displays a higher estimated clogP of approximately +0.3 . The 0.8‑log‑unit difference reflects the polarity contribution of the terminal hydroxyl group.

ADME lipophilicity drug-likeness

Absence of Ribose Moiety: Differentiation from Nucleoside Analog N⁶-(2-Hydroxyethyl)adenosine

N⁶-(2-Hydroxyethyl)adenosine (HEA, CAS 4338-48-1) is a purine nucleoside analog that requires cellular uptake via equilibrative nucleoside transporters (ENTs) and intracellular phosphorylation to exert antitumor activity . N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide lacks the ribose sugar entirely and is therefore not a substrate for nucleoside kinases or transporters. This structural distinction is critical when the experimental goal is to bypass nucleoside‑transport‑dependent resistance mechanisms (e.g., ENT1 downregulation) [1].

nucleoside analog cancer pharmacology resistance mechanisms

Primary Assay Evidence Indicating Lack of GPR35 Agonism/Antagonism

In a primary radioligand‑binding or functional assay curated in the ECBD database, this compound was tested against the G‑protein coupled receptor GPR35 and classified as inactive [1]. By contrast, certain other purine‑containing ligands (e.g., zaprinast and related 6‑substituted purines) are known GPR35 agonists [2]. Negative data of this type can be valuable for researchers seeking purine‑based probes that avoid GPR35‑mediated signaling.

GPR35 off-target profiling selectivity

Recommended Research Application Scenarios for N-(2-Hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide Based on Quantitative Differentiation Evidence


Chemical Probe Development Targeting Adenosine‑Binding Sites in Soluble Proteins

The compound's higher hydrogen‑bond donor count (4 HBD) and lower logP (‑0.5) relative to N‑isopropyl and N‑[2‑(dimethylamino)ethyl] analogs [1] make it a more suitable scaffold for probing polar adenosine‑binding pockets where water‑mediated contacts are critical. Its superior aqueous solubility facilitates high‑concentration biochemical screening without organic co‑solvents that can denature target proteins.

Resistance‑Mechanism Studies in Nucleoside‑Transporter‑Deficient Cancer Cell Lines

Unlike N⁶‑(2‑hydroxyethyl)adenosine, this compound lacks a ribose moiety and therefore does not depend on ENT‑family transporters or intracellular phosphorylation for activity [1]. It is suited for experiments designed to interrogate purine‑binding targets in cell lines with documented ENT1/ENT2 downregulation or deoxycytidine kinase (dCK) deficiency, where standard nucleoside analogs lose efficacy.

Negative Control or Counter‑Screen for GPR35‑Mediated Signaling Assays

Primary assay data indicate this compound is inactive at GPR35 [1], while several related 6‑substituted purines (e.g., zaprinast) are potent GPR35 agonists . Researchers can employ this compound as a structurally matched negative control to deconvolute GPR35‑dependent vs. GPR35‑independent effects in phenotypic screening campaigns involving purine libraries.

Physicochemical Benchmarking and Solubility‑Optimization Studies

With an XLogP of ‑0.5, four HBD, and six HBA [1], this compound occupies a distinct region of purine‑analog chemical space. It can serve as a reference standard for developing computational models of purine solubility/permeability trade‑offs and for calibrating high‑throughput equilibrium solubility assays in aqueous buffer systems.

Quote Request

Request a Quote for N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.